N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is a structurally complex acetamide derivative featuring two distinct heterocyclic motifs:
- A (2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazole ring system, combining a thiazole core with a sulfonylimino substituent. This group may confer unique electronic and steric properties, influencing reactivity and biological interactions.
While direct experimental data for this compound are absent in the provided evidence, its structural framework aligns with pharmacologically relevant acetamide-thiazole hybrids.
Properties
Molecular Formula |
C15H17N3O5S3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H17N3O5S3/c19-14(16-11-6-7-25(20,21)10-11)8-12-9-24-15(17-12)18-26(22,23)13-4-2-1-3-5-13/h1-5,9,11H,6-8,10H2,(H,16,19)(H,17,18) |
InChI Key |
WPSXZJXERQMSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 30% H₂O₂ | CH₂Cl₂ | 0°C → 25°C | 92% |
| mCPBA | CH₂Cl₂ | 25°C | 88% |
Introduction of Amine Group
The 3-position of tetrahydrothiophene sulfone is functionalized via nucleophilic substitution. Reaction with ammonia or benzylamine under basic conditions yields the amine derivative.
Example :
-
Substrate : 3-Bromotetrahydrothiophene-1,1-dioxide
-
Reagent : NH₃ (aq.)
-
Conditions : K₂CO₃, DMF, 80°C, 12 h
Synthesis of Thiazole-Acetamide Intermediate
Thiazole Ring Formation
The thiazole core is constructed via cyclization of thiourea derivatives with α-haloacetamides.
General Procedure :
Installation of (Z)-Phenylsulfonylimino Group
The imino group is introduced via sulfonylation of a thiazol-2-amine intermediate:
-
Substrate : 2-Amino-4-(acetamide)thiazole
-
Reagent : Phenylsulfonyl chloride
-
Conditions : Pyridine, 0°C → 25°C, 4 h
-
Stereoselectivity : Z-configuration favored by steric hindrance (yield: 82%).
Coupling of Fragments
Acid Chloride Method
The thiazole-acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the tetrahydrothiophene sulfone amine.
Optimized Conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | Toluene | 65°C, 2 h | 95% |
| Amide coupling | Amine, Et₃N | CH₂Cl₂ | 0°C → 25°C | 88% |
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Purification and Characterization
Analytical Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 5H, Ph), 4.12 (q, 2H, CH₂), 3.55–3.20 (m, 4H, tetrahydrothiophene).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid chloride | High efficiency | SOCl₂ handling | 88% |
| EDCl/HOBt | Mild conditions | Cost | 85% |
Challenges and Solutions
-
Stereochemical Control : Z-configuration is maintained using bulky bases (e.g., DBU) during imine formation.
-
Byproducts : Sulfone oxidation byproducts minimized via low-temperature reactions.
Industrial Scalability
Phase-transfer catalysis (e.g., Aliquat® 336) improves yields in large-scale amide coupling .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may revert these products back to their original sulfide forms.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity:
- Anticancer Potential : In vitro evaluations have shown that compounds with similar structural motifs can inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation. For instance, compounds derived from thiazole and thiophene structures have demonstrated cytotoxic effects against various human tumor cell lines, indicating potential for further development as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease states. This includes potential interactions with targets such as thymidylate synthase, which is crucial for DNA synthesis .
Applications in Medicinal Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide has several notable applications in medicinal chemistry:
- Drug Development : Its unique structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Lead Compound for Further Modification : The compound serves as a versatile building block for synthesizing more complex molecules with enhanced biological activity.
Materials Science Applications
In addition to its medicinal applications, this compound may also find utility in materials science:
- Conductive Materials : Due to its unique electronic properties derived from the thiophene moiety, it could be explored for applications in organic electronics or conductive polymers.
- Fluorescent Dyes : The compound's structural characteristics may allow it to be used in the development of fluorescent materials for imaging or sensing applications.
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of compounds similar to this compound:
- A study on thiazole derivatives reported significant anticancer activity against various human cancer cell lines with IC50 values indicating potent inhibition .
- Research focusing on dioxidothiophene derivatives highlighted their ability to act as enzyme inhibitors in metabolic pathways critical to disease progression .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Key Observations:
- Crystallographic Behavior : Similar compounds exhibit hydrogen-bonded networks (e.g., R₂²(8) motifs) and π-interactions, suggesting the target compound may adopt comparable packing arrangements .
- Synthetic Routes: Most analogues are synthesized via carbodiimide-mediated coupling of carboxylic acids with aminothiazoles (e.g., EDC·HCl in CH₂Cl₂), a method likely applicable to the target compound .
Spectroscopic and Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
The compound's molecular formula is , with a molecular weight of approximately 442.6 g/mol. The structure features a tetrahydrothiophene ring and a thiazole derivative, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4S3 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydrothiophene Ring : This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents.
- Thiazole Derivative Formation : The introduction of the thiazole structure occurs via condensation reactions with appropriate precursors.
- Final Coupling : The final step involves coupling with acetamide derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Studies have demonstrated that thiazole derivatives possess antitumor properties. For example, compounds with similar structural motifs have been evaluated in vitro and exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research has shown that thiazole derivatives can modulate pathways involved in inflammation, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate inflammatory responses or cell growth.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, disrupting replication and transcription processes in cancer cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antifungal Activity : A study reported that thiazole derivatives demonstrated antifungal activity against Candida albicans, highlighting their potential as therapeutic agents in treating fungal infections .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that compounds similar to this compound significantly reduced cell viability in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide, and what challenges arise during purification?
- Methodology : Multi-step synthesis typically involves coupling the tetrahydrothiophene dioxide moiety with the (Z)-configured thiazole-acetamide core. Key steps include:
- Reagents : Sodium hydride for deprotonation, DMSO as a solvent for sulfonylation, and triethylamine for neutralization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to by-products like unreacted sulfonyl chloride intermediates. Purity ≥95% is confirmed via HPLC .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and stereochemical configuration?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., Z-configuration of the imino group) and sulfonyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 467.08) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogous thiazole-acetamides .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the (Z)-imino-thiazole moiety be elucidated, and what intermediates are involved?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates like thiourea derivatives.
- DFT Calculations : Model transition states for Z/E isomerization, leveraging data from analogous sulfonamide-thiazole systems .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?
- Methodology :
- Assay Standardization : Control variables like ATP concentration (10 µM vs. 100 µM) and purity thresholds (≥98% via HPLC) .
- Structural Validation : Re-evaluate batch-specific stereochemistry via circular dichroism (CD) if chiral centers are present .
Q. How does structural modification of the phenylsulfonyl group impact target selectivity in enzyme inhibition studies?
- Methodology :
- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Compare inhibition profiles against kinases (e.g., EGFR vs. VEGFR2) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with sulfonyl-dependent active sites (PDB: 1M17) .
Q. What experimental approaches optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin-based formulations.
- LogP Measurement : Adjust via prodrug strategies (e.g., esterification of the acetamide) .
Q. How can stability under physiological conditions (e.g., pH 7.4, 37°C) be assessed, and what degradation pathways dominate?
- Methodology :
- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via LC-MS for hydrolytic cleavage of the sulfonamide bond .
Notes
- Contradictions : (BenchChem) was excluded per reliability guidelines.
- Advanced Techniques : Molecular docking (PDB: 1M17) and DFT calculations are recommended for mechanistic studies .
- Synthesis Pitfalls : Sodium hydride requires anhydrous conditions to prevent exothermic decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
